

# Application Notes: **Methyltrienolone (R1881)** as a Reference Compound in Androgen Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methyltrienolone**  
Cat. No.: **B1676529**

[Get Quote](#)

## Introduction

**Methyltrienolone** (also known as Metribolone or R1881) is a potent, synthetic, non-aromatizable androgen that serves as a critical reference compound in the study of androgen receptor (AR) signaling.<sup>[1]</sup> Its high affinity and specificity for the AR, coupled with its metabolic stability, make it an invaluable tool for researchers in endocrinology, oncology, and drug development.<sup>[2][3][4]</sup> R1881 is frequently used in competitive binding assays, in vitro and in vivo androgenic studies, and for the validation of novel androgenic and anti-androgenic compounds.<sup>[5][6]</sup>

## Physicochemical Properties

Property	Value	Reference
Synonyms	Metribolone, R1881, (17 $\beta$ )-17-Hydroxy-17-methylestra-4,9,11-trien-3-one	[1][7]
Molecular Formula	C <sub>19</sub> H <sub>24</sub> O <sub>2</sub>	[1]
Molecular Weight	284.4 g/mol	[1]
Purity	$\geq$ 98% (HPLC)	[6][7]
Appearance	Light yellow to yellow powder	[6]
Storage	2-8°C	[6]

## Key Characteristics in Androgen Research

High Affinity for the Androgen Receptor: **Methyltrienolone** binds to the androgen receptor with high affinity, often exceeding that of the natural ligand, dihydrotestosterone (DHT).<sup>[8]</sup> This strong interaction makes it an ideal radiolabeled ligand ( $[^3\text{H}]R1881$ ) for quantifying AR expression levels and for competitive binding assays to determine the binding affinity of other compounds.<sup>[8][9]</sup>

Metabolic Stability: Unlike endogenous androgens such as testosterone and DHT, **methyltrienolone** is resistant to metabolic degradation in many experimental systems.<sup>[4][8]</sup> This stability ensures that the concentration of the active compound remains constant throughout the experiment, leading to more reliable and reproducible results.<sup>[3]</sup>

Specificity and Cross-Reactivity: While R1881 is highly specific for the AR, it is important to note its cross-reactivity with other steroid receptors. It can also bind to the progesterone receptor (PgR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).<sup>[9][10][11][12][13]</sup> This necessitates the use of blocking agents, such as triamcinolone acetonide for the GR, in assays to ensure specific measurement of AR binding.<sup>[9][14]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data for **methyltrienolone** in various experimental contexts.

Table 1: Androgen Receptor Binding Affinity

Ligand	Kd (nM)	Bmax (fmol/mg protein)	Cell/Tissue Type	Reference
[ <sup>3</sup> H]Methyltrienolone (R1881)	0.56 ± 0.06	758 ± 50 (mol x 10 <sup>-18</sup> /µg DNA)	Human genital skin fibroblasts	[8]
[ <sup>3</sup> H]Dihydrotestosterone (DHT)	0.72 ± 0.11	627 ± 103 (mol x 10 <sup>-18</sup> /µg DNA)	Human genital skin fibroblasts	[8]
[ <sup>3</sup> H]Methyltrienolone (R1881)	33	35.5	Male rat liver cytosol	[9]
[ <sup>3</sup> H]Methyltrienolone (R1881) + Triamcinolone Acetonide	25	26.3	Male rat liver cytosol	[9]
[ <sup>3</sup> H]Methyltrienolone (R1881)	0.9 ± 0.2	45.8 ± 4.7	Human benign prostatic hyperplasia (BPH) cytosol	[15]
[ <sup>3</sup> H]Methyltrienolone (R1881)	~4	-	Differentiated rat fat pad adipose precursor cells	[14]

Table 2: Relative Binding Affinity (RBA)

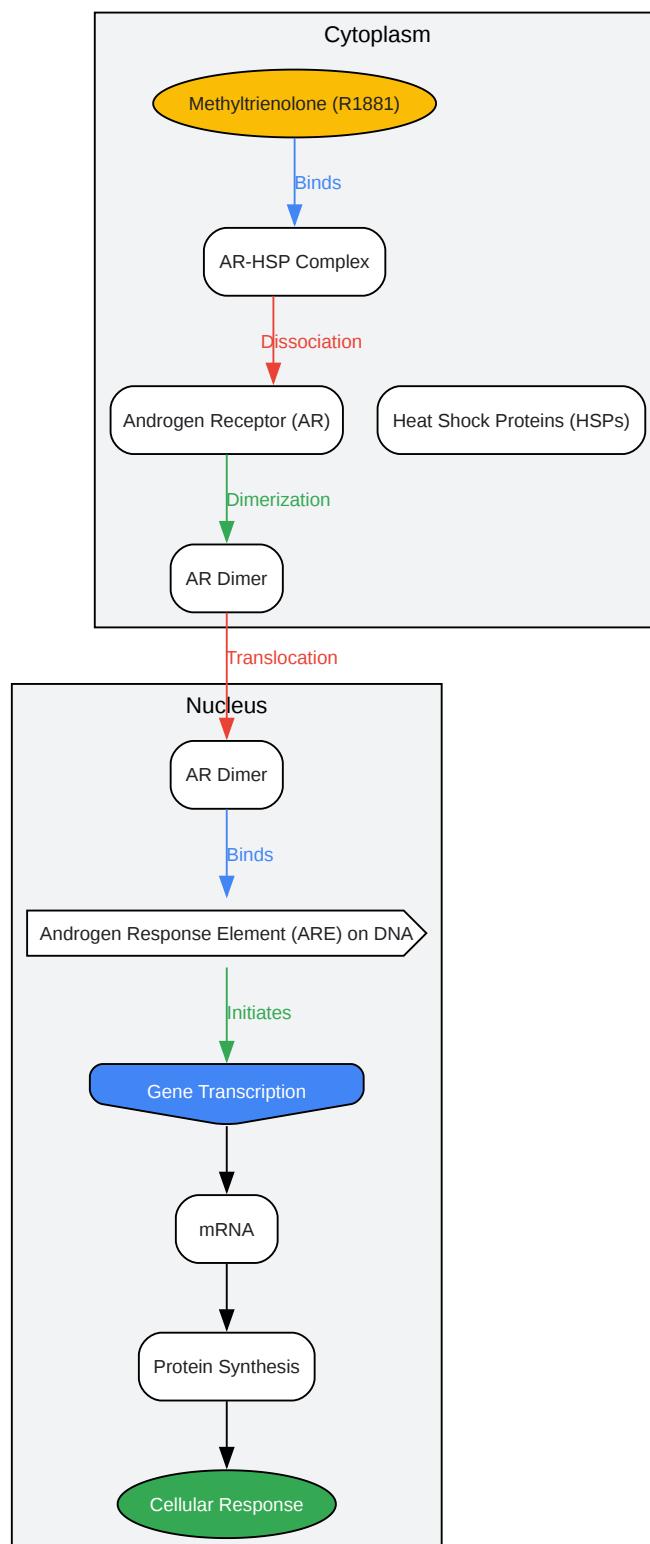
Compound	Relative Binding Affinity (R1881 = 100%)	Reference
Methyltrienolone (R1881)	100	[8]
Dihydrotestosterone (DHT)	50 - 67	[8]

## Androgen Receptor Signaling Pathway

Androgens exert their effects through the androgen receptor, a ligand-activated transcription factor.[\[16\]](#)[\[17\]](#) The binding of an androgen, such as **methyltrienolone**, to the AR in the

cytoplasm initiates a conformational change in the receptor. This leads to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. [17] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[16][18]

## Classical Androgen Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Classical Androgen Receptor Signaling Pathway.

## Experimental Protocols

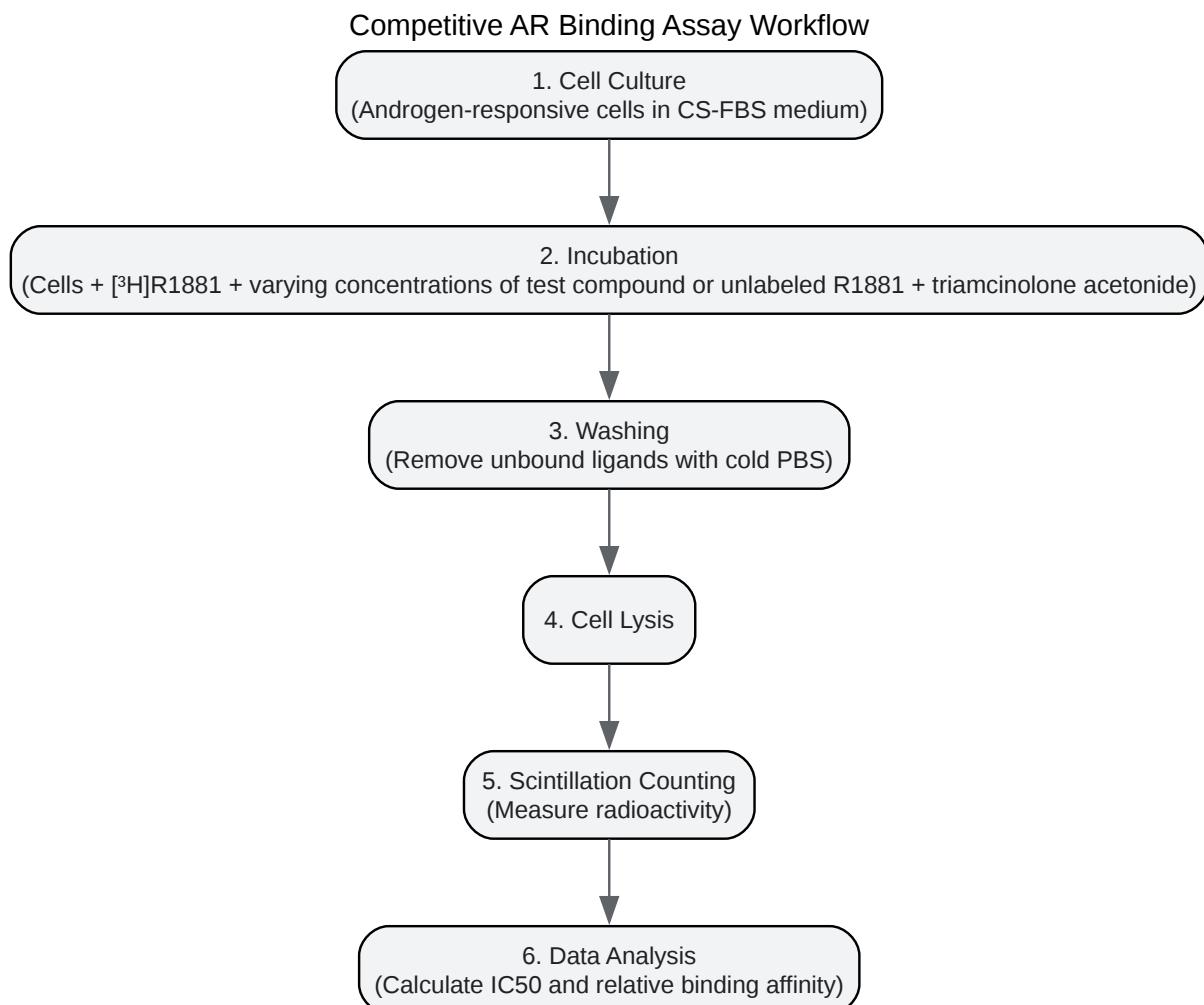
### Protocol 1: Competitive Androgen Receptor Binding Assay

This protocol describes a whole-cell competitive binding assay to determine the relative binding affinity of a test compound for the androgen receptor using [<sup>3</sup>H]methyltrienolone as the radiolabeled ligand.

#### Materials:

- Androgen-responsive cells (e.g., LNCaP, VCaP)
- Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CS-FBS)
- [<sup>3</sup>H]methyltrienolone (R1881)
- Unlabeled methyltrienolone (R1881)
- Test compound
- Triamcinolone acetonide (to block glucocorticoid receptor binding)
- Phosphate-buffered saline (PBS)
- Scintillation cocktail
- Scintillation counter

#### Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive androgen receptor binding assay.

Procedure:

- Cell Culture: Culture androgen-responsive cells in medium supplemented with charcoal-stripped FBS to reduce background androgen levels. Plate cells in appropriate multi-well plates and allow them to adhere overnight.
- Assay Preparation: Prepare a series of dilutions of the test compound and unlabeled R1881 (for the standard curve).

- Incubation:
  - Wash the cells with serum-free medium.
  - Add assay medium containing a fixed concentration of [<sup>3</sup>H]R1881 and triamcinolone acetonide to all wells.
  - Add the diluted test compound or unlabeled R1881 to the respective wells. Include wells with only [<sup>3</sup>H]R1881 for total binding and wells with a high concentration of unlabeled R1881 for non-specific binding.
  - Incubate at 37°C for a predetermined time (e.g., 2-4 hours) to reach binding equilibrium.
- Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.
- Cell Lysis and Scintillation Counting:
  - Lyse the cells using a suitable lysis buffer.
  - Transfer the lysate to scintillation vials.
  - Add scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the log concentration of the competitor (test compound or unlabeled R1881).
  - Determine the IC<sub>50</sub> value (the concentration of the competitor that inhibits 50% of the specific binding of [<sup>3</sup>H]R1881).
  - Calculate the relative binding affinity (RBA) of the test compound compared to unlabeled R1881.

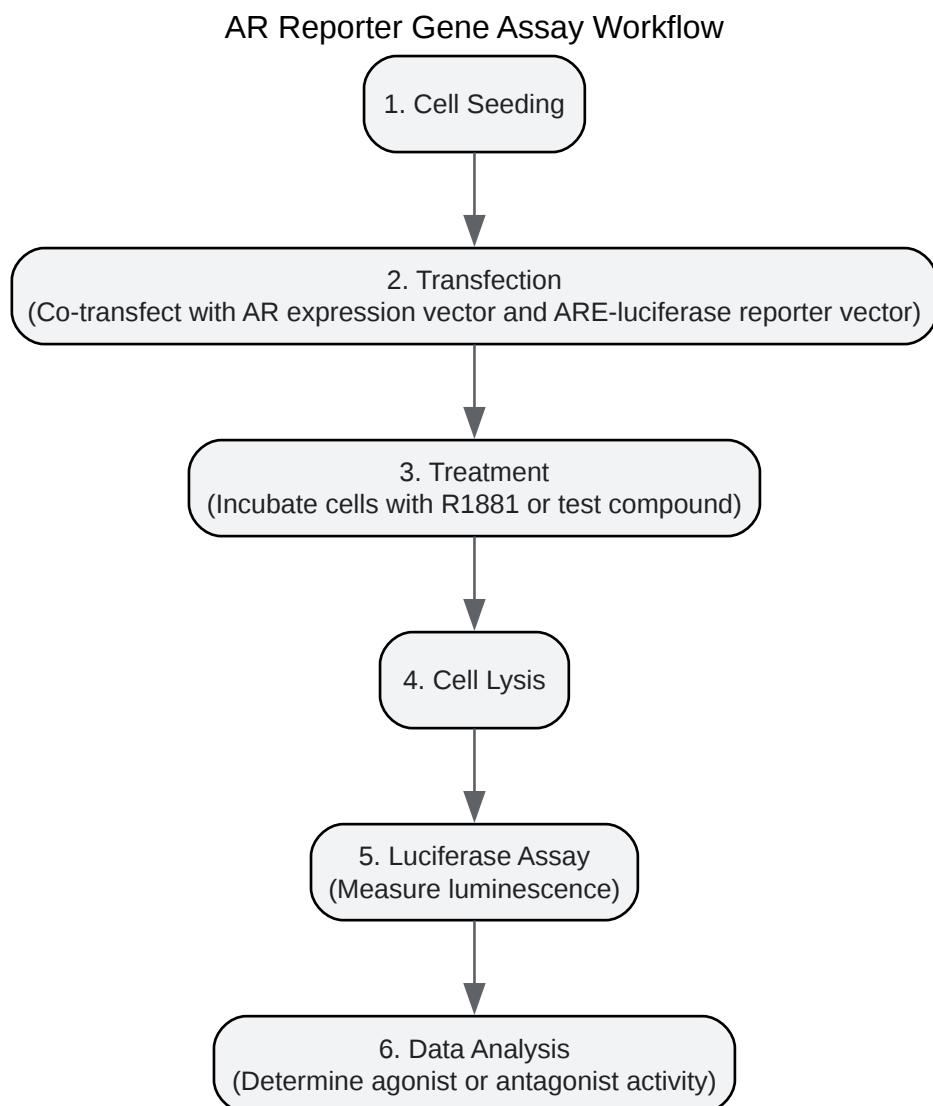
## Protocol 2: Androgen Receptor Reporter Gene Assay

This protocol outlines a method to measure the transcriptional activity of the androgen receptor in response to a test compound using a luciferase reporter gene.[19][20]

**Materials:**

- Host cells (e.g., PC-3, COS-1) or androgen-responsive cells (e.g., LNCaP)
- Expression vector for human AR (if using host cells with low endogenous AR)
- Luciferase reporter vector containing androgen response elements (AREs)
- Transfection reagent
- Cell culture medium with CS-FBS
- **Methyltrienolone (R1881)** as a positive control
- Test compound
- Luciferase assay reagent
- Luminometer

**Workflow Diagram:**



[Click to download full resolution via product page](#)

Caption: Workflow for an androgen receptor reporter gene assay.

Procedure:

- Cell Seeding: Plate cells in multi-well plates and allow them to attach.
- Transfection: Co-transfect the cells with the AR expression vector (if necessary) and the ARE-luciferase reporter vector using a suitable transfection reagent. A co-transfected control vector (e.g., expressing Renilla luciferase) can be used for normalization.

- Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test compound or R1881 (for agonist testing). For antagonist testing, treat cells with a fixed concentration of R1881 in the presence of varying concentrations of the test compound.
- Incubation: Incubate the cells for a further 18-24 hours to allow for gene expression.
- Cell Lysis and Luciferase Assay:
  - Wash the cells with PBS.
  - Lyse the cells using the luciferase assay lysis buffer.
  - Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
- Data Analysis:
  - Normalize the firefly luciferase activity to the control (e.g., Renilla luciferase) activity.
  - For agonist assays, plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response).
  - For antagonist assays, plot the percentage inhibition of R1881-induced luciferase activity against the log concentration of the test compound to determine the IC50.

Disclaimer: **Methyltrienolone** is a potent synthetic steroid and should be handled with appropriate safety precautions in a laboratory setting. It is intended for research use only and is not for human or veterinary use.[\[4\]](#)[\[21\]](#)

## References

- 1. Methyltrienolone | C19H24O2 | CID 261000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyltrienolone, a specific ligand for cellular androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of androgen binding sites by exchange with methyltrienolone (R 1881) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aasraw.co [aasraw.co]
- 5. steroid.com [steroid.com]
- 6. R1881 = 98 HPLC 965-93-5 [sigmaaldrich.com]
- 7. thomassci.com [thomassci.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Binding of [3H]methyltrienolone to androgen receptor in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. The synthetic androgen methyltrienolone (r1881) acts as a potent antagonist of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of methyltrienolone to glucocorticoid receptors in rat muscle cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Up-regulation of androgen receptor binding in male rat fat pad adipose precursor cells exposed to testosterone: study in a whole cell assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the binding of a potent synthetic androgen, methyltrienolone, to human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: Methyltrienolone (R1881) as a Reference Compound in Androgen Research]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b1676529#methyltrienolone-as-a-reference-compound-in-androgen-research>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)